Tnp-470

Vue d'ensemble

Description

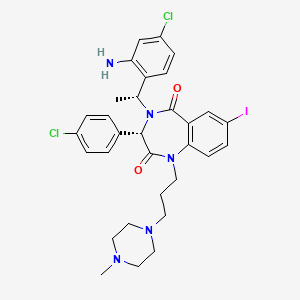

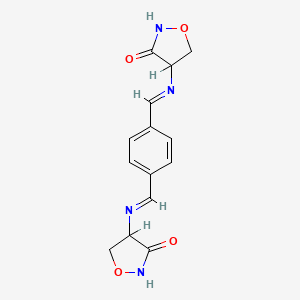

TNP-470, également connu sous le nom d'O-(chloroacétylcarbamoyl)fumagillol, est un analogue synthétique de la fumagilline, un antibiotique naturellement sécrété par le champignon Aspergillus fumigatus Fresenius. Il est principalement connu pour ses propriétés antiangiogéniques puissantes, qui inhibent la formation de nouveaux vaisseaux sanguins.

Applications De Recherche Scientifique

TNP-470 has a wide range of scientific research applications:

Cancer Therapy: It has been extensively studied for its antiangiogenic properties, making it a potential candidate for cancer treatment.

Anti-inflammatory: this compound exhibits anti-inflammatory effects by reducing oxidative stress and hyperpermeability.

Anti-infective: It has been shown to have anti-infective properties, making it useful in treating certain infections.

Anti-obesity: Research has indicated that this compound can help reduce obesity by inhibiting the formation of new blood vessels in adipose tissue.

Mécanisme D'action

Target of Action

TNP-470 primarily targets the protein Methionine Aminopeptidase 2 (MetAP2) . MetAP2 is an enzyme that plays a crucial role in the removal of the initiator methionine from nascent protein sequences, which is a critical step in protein synthesis .

Mode of Action

This compound binds to and irreversibly inactivates MetAP2, resulting in endothelial cell cycle arrest late in the G1 phase . This interaction inhibits the proliferation of endothelial cells, which are essential for angiogenesis .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit cell cycle mediators and stimulate the production of cyclin-dependent kinase inhibitor p21 due to a p53-dependent mechanism . This leads to a reduction in the expression of cyclin D-Cdk4 and cyclin E-Cdk2 . Furthermore, the FGFR1/PI3K/AKT signaling pathway is a novel target for the antiangiogenic effects of this compound .

Result of Action

The primary result of this compound’s action is the inhibition of angiogenesis, which is the formation of new blood vessels . By inhibiting MetAP2, this compound prevents the proliferation of endothelial cells, thereby suppressing angiogenesis . This makes it a potential therapeutic agent for diseases characterized by excessive angiogenesis, such as cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound has been demonstrated in several animal models , suggesting that it may perform differently in different biological environments.

Analyse Biochimique

Biochemical Properties

Tnp-470 is a methionine aminopeptidase-2 inhibitor . It interacts with the enzyme methionine aminopeptidase-2 (MetAP-2), inhibiting its activity . This interaction is crucial for the anti-angiogenic effects of this compound .

Cellular Effects

This compound exhibits several effects on the immune system . It has been shown to stimulate B lymphocyte proliferation through an action on T cells . This compound treatment leads to significant morphologic modifications in T cells, including an increase of the nuclear size and major nuclear chromatin decondensation . It also amplifies and extends the DNA-binding activity of nuclear factor-AT, nuclear factor-kB, and activation protein-1 in T cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of MetAP-2 . This inhibition leads to cell cycle arrest, mediated at least in part by an activation of p21WAF1/CIP1 due to a p53-dependent mechanism, with reduction of the cyclin DCdk4 and cyclin E-Cdk 2 expression . It has also been shown that the FGFR1/PI3K/AKT signaling pathway is a novel target for the antiangiogenic effects of this compound .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function. For example, it has been reported that this compound treatment leads to a significant increase in the secretion of IL-2 and IL-4 over time

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth . The effects of this compound vary with different dosages. For example, in nude mice treated with 30 mg/kg of this compound, lung metastasis of GCH-1 (m) cells was strongly inhibited .

Transport and Distribution

It has been shown that this compound can cross the blood-brain barrier .

Subcellular Localization

It has been shown that this compound treatment leads to significant morphologic modifications in T cells, including an increase of the nuclear size , suggesting that this compound may localize to the nucleus of these cells.

Méthodes De Préparation

TNP-470 est synthétisé par une série de réactions chimiques à partir de la fumagilline. La voie de synthèse implique la modification de la fumagilline pour introduire un groupe chloroacétylcarbamoyl. Les étapes clés comprennent :

Oxydation : La fumagilline est oxydée pour introduire un groupe fonctionnel réactif.

Substitution : Le groupe réactif est ensuite substitué par un groupe chloroacétylcarbamoyl.

Purification : Le produit final est purifié par cristallisation ou chromatographie pour obtenir le this compound sous sa forme pure.

Analyse Des Réactions Chimiques

Le TNP-470 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des intermédiaires réactifs.

Réduction : Il peut être réduit dans des conditions spécifiques pour produire différents dérivés.

Substitution : Le this compound peut subir des réactions de substitution, en particulier impliquant le groupe chloroacétyle.

Hydrolyse : Le composé peut être hydrolysé pour se décomposer en ses composants.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Traitement du cancer : Il a été largement étudié pour ses propriétés antiangiogéniques, ce qui en fait un candidat potentiel pour le traitement du cancer.

Anti-inflammatoire : Le this compound présente des effets anti-inflammatoires en réduisant le stress oxydatif et l'hyperperméabilité.

Anti-infectieux : Il a été démontré qu'il avait des propriétés anti-infectieuses, ce qui le rend utile pour traiter certaines infections.

Mécanisme d'action

Le this compound exerce ses effets principalement en inhibant la méthionine aminopeptidase-2 (MetAP-2), une enzyme impliquée dans la synthèse des protéines. En se liant à la MetAP-2, le this compound empêche l'élimination du résidu de méthionine N-terminal des polypeptides naissants, inhibant ainsi la prolifération cellulaire. De plus, le this compound affecte le cycle cellulaire en activant p21WAF1/CIP1 par un mécanisme dépendant de p53, ce qui conduit à la réduction de l'expression de la cycline D-Cdk4 et de la cycline E-Cdk2 . Le composé cible également la voie de signalisation FGFR1/PI3K/AKT, contribuant à ses effets antiangiogéniques .

Comparaison Avec Des Composés Similaires

Le TNP-470 est unique parmi les inhibiteurs de l'angiogenèse en raison de sa haute puissance et de son large spectre d'activité. Des composés similaires comprennent :

Fumagilline : L'antibiotique naturel à partir duquel le this compound est dérivé. Il a des propriétés antiangiogéniques similaires mais est moins puissant.

Sunitinib : Un autre inhibiteur de l'angiogenèse utilisé dans le traitement du cancer. Il cible plusieurs récepteurs tyrosine kinases impliqués dans la croissance tumorale et l'angiogenèse.

Sorafénib : Un inhibiteur de l'angiogenèse qui cible la voie RAF/MEK/ERK, ainsi que les récepteurs tyrosine kinases.

Le this compound se distingue par son inhibition spécifique de la MetAP-2 et sa capacité à amplifier l'activation des lymphocytes T, ce qui n'est pas observé avec d'autres inhibiteurs de l'angiogenèse .

Propriétés

IUPAC Name |

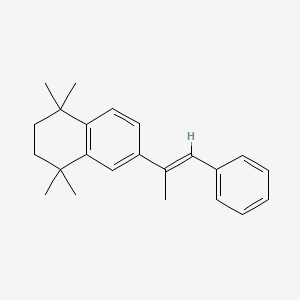

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHZHSPISPJWHW-PVDLLORBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041141 | |

| Record name | o-(Chloroacetylcarbamoyl)fumagillol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129298-91-5 | |

| Record name | Lodamin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129298-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Chloroacetylcarbamoylfumagillol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129298915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TNP-470 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tnp-470 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642492 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Chloroacetylcarbamoyl)fumagillol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methyl-2-butenyl)oxyiranyl]-1-oxaspirol[2.5]oct-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TNP-470 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X47GR46481 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is TNP-470 and what is its primary mechanism of action?

A1: this compound is a synthetic analogue of fumagillin, a fungal metabolite, and acts as a potent angiogenesis inhibitor. [, , ] It exerts its antitumor effects primarily by inhibiting the formation of new blood vessels (angiogenesis), which are essential for tumor growth and metastasis. [, ]

Q2: How does this compound inhibit angiogenesis?

A2: While the exact mechanism remains to be fully elucidated, research suggests that this compound directly targets endothelial cells, the building blocks of blood vessels. It has been shown to inhibit endothelial cell proliferation more potently than tumor cell proliferation. [, , , ] this compound also appears to interfere with the signaling pathways of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. [, , ] Specifically, this compound has been shown to prevent VEGF-induced endothelial permeability, intercellular gap formation, and ruffle formation by inhibiting the activation of the Rac1 protein. []

Q3: What other mechanisms contribute to the antitumor activity of this compound?

A4: Besides inhibiting angiogenesis, this compound has been shown to induce apoptosis (programmed cell death) in both tumor cells and endothelial cells. [, , , ] This direct cytotoxic effect on tumor cells contributes to its overall antitumor activity. Additionally, this compound can inhibit the production of certain matrix metalloproteinases (MMPs), enzymes involved in extracellular matrix degradation, which is crucial for tumor invasion and metastasis. [, ]

Q4: What is the impact of this compound on wound healing?

A5: Given its anti-angiogenic properties, this compound has been shown to delay cutaneous wound healing in mice. [, ] This effect is dose-dependent and is attributed to the inhibition of new blood vessel formation, which is crucial for the wound healing process. Interestingly, topical application of basic fibroblast growth factor (bFGF) can counteract the wound healing delay induced by this compound. []

Q5: Are there any known drug interactions with this compound?

A5: Yes, this compound has been shown to interact with certain chemotherapeutic agents, both in terms of efficacy and metabolism. For instance, combining this compound with cytotoxic drugs like cisplatin, docetaxel, gemcitabine, or 5-fluorouracil often resulted in synergistic antitumor effects in various cancer models. [1, 4, 11, 13, 18-21] This synergy is likely due to the combined effects of inhibiting angiogenesis, inducing apoptosis, and suppressing tumor cell proliferation.

Q6: Can this compound affect the pharmacokinetics of other anticancer drugs?

A8: Yes, this compound has been shown to reduce the tumor concentrations of co-administered anticancer drugs like temozolomide (TMZ) in a pharmacodynamic-mediated manner. [] This effect is attributed to the normalization of tumor vasculature by this compound, leading to decreased vascular permeability and reduced drug delivery to the tumor. This highlights the importance of understanding potential drug interactions when combining this compound with other anticancer agents.

Q7: Does this compound interact with drug-metabolizing enzymes?

A9: Yes, studies in primary cultured hepatocytes and microsomes have shown that this compound is metabolized into various metabolites. Co-administration of this compound with cyclophosphamide or Taxol altered this compound metabolism, indicating potential for metabolic drug interactions. []

Q8: What are the future directions for research on this compound?

A10: Further research is needed to fully elucidate the molecular mechanisms of action of this compound, particularly its interactions with specific signaling pathways and cellular targets. [] Developing strategies to improve its stability, solubility, and oral bioavailability is crucial for enhancing its clinical utility. [] Exploring novel drug delivery systems, such as nanoparticle encapsulation or targeted delivery approaches, could enhance its efficacy and reduce potential side effects. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Boc-3-[2-(2-aminoethoxy)ethoxy]propionic acid](/img/structure/B1681245.png)

![3-Ethyl-8-[(2-hydroxy-4-methoxyphenyl)methyl]-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1681248.png)